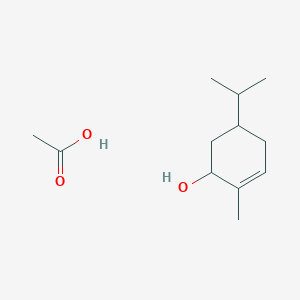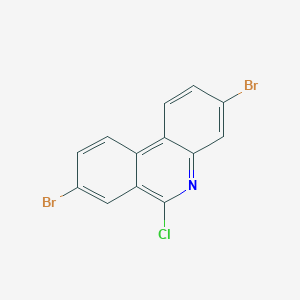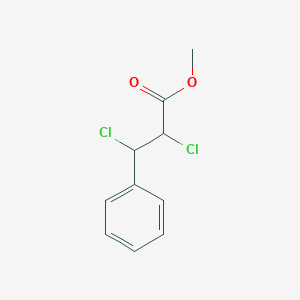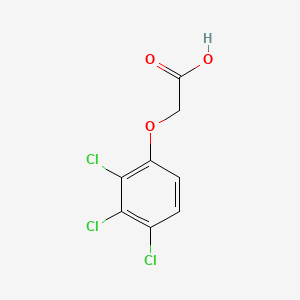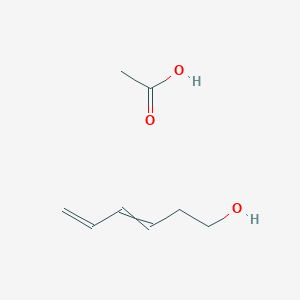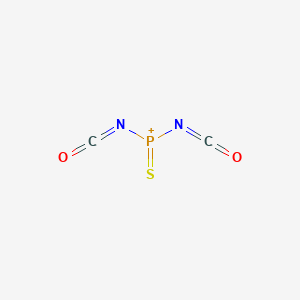
Diisocyanato(sulfanylidene)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisocyanato(sulfanylidene)phosphanium is a chemical compound characterized by the presence of isocyanate groups and a sulfanylidene group attached to a phosphonium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diisocyanato(sulfanylidene)phosphanium typically involves the reaction of phosphorus ylides with isocyanates. One common method includes the use of a three-component reaction where one molecule of phosphorus ylide reacts with two molecules of isocyanates. The reaction conditions often involve moderate temperatures and the presence of a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Diisocyanato(sulfanylidene)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions include amines, ureas, and carbamates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diisocyanato(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with biological molecules makes it useful in bioconjugation and labeling studies.
Industry: Used in the production of advanced materials, including high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of diisocyanato(sulfanylidene)phosphanium involves its reactivity with nucleophiles. The isocyanate groups can react with amines to form ureas, while the sulfanylidene group can participate in various addition reactions. The molecular targets include nucleophilic sites on organic and biological molecules, leading to the formation of stable covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other diisocyanates such as:
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
Uniqueness
Diisocyanato(sulfanylidene)phosphanium is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity compared to other diisocyanates. This uniqueness allows for specific applications in areas where traditional diisocyanates may not be suitable .
Propriétés
Numéro CAS |
34858-95-2 |
|---|---|
Formule moléculaire |
C2N2O2PS+ |
Poids moléculaire |
147.07 g/mol |
Nom IUPAC |
diisocyanato(sulfanylidene)phosphanium |
InChI |
InChI=1S/C2N2O2PS/c5-1-3-7(8)4-2-6/q+1 |
Clé InChI |
NOBPRGUYTSALPV-UHFFFAOYSA-N |
SMILES canonique |
C(=N[P+](=S)N=C=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



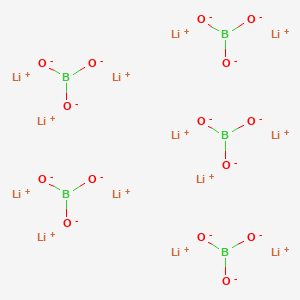
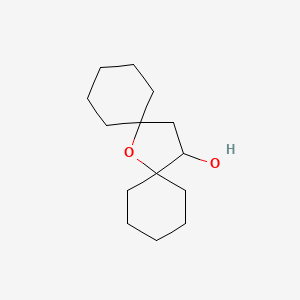
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)

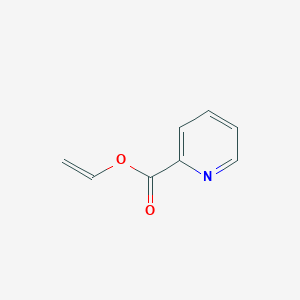
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
